n-Ethyl-2,2-diisopropylbutanamide

Flavor Chemistry Sensory Science Food Additives

WS-27 delivers differentiated front-oral cavity cooling with a smooth, long-lasting profile and zero bitter aftertaste—critical for premium confectionery, throat lozenges, and medicated hard candies. Its thermal stability (up to 200°C) outperforms menthol and WS-5 in baked goods and hot-fill beverages. Non-irritating and pungency-free, it is the superior choice for oral care and e-liquids. Available in high-purity grade (≥99%) for consistent formulation performance.

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
CAS No. 51115-70-9
Cat. No. B1609055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-2,2-diisopropylbutanamide
CAS51115-70-9
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCCC(C(C)C)(C(C)C)C(=O)NCC
InChIInChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14)
InChIKeyPCOMMNVANAQDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2,2-diisopropylbutanamide (WS-27): Procurement Specifications & Baseline Profile


N-Ethyl-2,2-diisopropylbutanamide (CAS 51115-70-9), commercially known as WS-27, is a synthetic N-acyl amine classified as a physiological cooling agent [1]. It presents as a white to off-white crystalline solid with a slight cooling mint aroma and a molecular weight of 199.33 g/mol [2]. It is recognized as a flavoring substance (FEMA No. 4557) and is distinct within the WS-series for its specific physicochemical and sensory profile .

Why WS-27 (N-Ethyl-2,2-diisopropylbutanamide) Cannot Be Directly Substituted with WS-23 or WS-3


While WS-27, WS-23, and WS-3 all belong to the class of synthetic cooling agents, they are not interchangeable due to quantifiable differences in sensory performance, site-specific action, and thermal stability. Direct substitution with a generic 'WS-series coolant' can lead to formulation failure, such as an unintended bitter aftertaste, incorrect cooling location, or degradation during processing [1]. The specific molecular structure of N-Ethyl-2,2-diisopropylbutanamide dictates a unique combination of a smooth, long-lasting cooling profile, selective action on the front oral cavity, and high thermal stability that other coolants in its class do not provide [2].

N-Ethyl-2,2-diisopropylbutanamide (WS-27): Quantified Differentiation Evidence vs. WS-23, WS-3, and Menthol


WS-27 vs. WS-23: Superior Oral Sensory Profile & Purity

Commercial data indicates that WS-27 offers a more refined and palatable sensory experience compared to its closest analog, WS-23. WS-27 is described as having a 'more delicate taste' and 'better solubility' [1]. Critically, a patented manufacturing process for high-purity WS-27 eliminates the 'bitter aftertaste' that is characteristic of earlier WS-27 preparations and is a known off-note in many WS-23 formulations [1]. This provides a direct, quantifiable advantage in end-product quality.

Flavor Chemistry Sensory Science Food Additives

WS-27 vs. WS-23 and WS-3: Differentiated Cooling Locus in the Oral Cavity

A key, patented differentiator for WS-27 is its site-specific cooling effect. Unlike WS-23 and WS-3, which primarily cool the roof of the mouth, back of the mouth, and tongue [1], WS-27 demonstrates a surprising selectivity for the front of the oral cavity and the tongue [2]. This targeted action allows formulators to design unique and precise sensory experiences that are not achievable with the more generalized cooling of other WS-series agents.

Sensory Science Food Science Tobacco Flavoring

WS-27: High Thermal Stability for Processing Versatility

WS-27 demonstrates high thermal stability, a critical attribute for many manufacturing processes. Unlike menthol, which is highly volatile and can cause pungency, and WS-5, which has been shown to be less thermally stable and produces more thermal cracking products [1], WS-27 can withstand heating up to 200°C without a reduction in its cooling effect [2]. This makes it suitable for baked goods and other high-temperature applications where other cooling agents would degrade.

Food Processing Thermal Analysis Flavor Stability

WS-27 vs. Menthol: A Pungency-Free Cooling Sensation

WS-27 provides a continuous and long-lasting cooling and refreshing effect without the pungency, irritation, or tingling sensation commonly associated with menthol and peppermint . While menthol's cooling strength can be a benchmark, its sensory drawbacks often limit its use concentration. WS-27 delivers a clean, non-irritating cool that is sustained for 3-15 minutes [1], offering a more pleasant and prolonged experience for the user.

Sensory Science Personal Care Flavor Chemistry

Optimal Application Scenarios for N-Ethyl-2,2-diisopropylbutanamide (WS-27) Based on Evidence


Premium Confections and Throat Lozenges

WS-27 is ideally suited for confectionery applications, particularly throat lozenges and hard candies. Its patented selectivity for cooling the front of the oral cavity and tongue provides a unique, localized sensation that differs from other cooling agents . Furthermore, the availability of a high-purity grade that eliminates bitter aftertaste ensures a clean, pleasant flavor profile essential for premium and medicated confections .

Heat-Processed Foods and Baked Goods

The high thermal stability of WS-27, which maintains its cooling effect after heating up to 200°C, makes it the preferred choice for products that undergo thermal processing . This includes baked goods, hot-filled beverages, and other food items where alternative cooling agents like menthol or the less stable WS-5 would volatilize or degrade, losing their efficacy or producing off-flavors .

Advanced Oral Care and E-Liquid Formulations

WS-27's non-irritating, pungency-free cooling sensation is highly valuable in oral care products (e.g., toothpaste, mouthwash) and e-liquids . It provides a clean, refreshing cool without the harshness of menthol, enhancing user experience and enabling the creation of complex flavor profiles. Its specific cooling locus in the front of the mouth offers a differentiated sensory experience compared to the more general cooling of WS-23 .

Solvent-Based Personal Care and Cosmetic Products

Fundamental solubility data for WS-27 is available for 14 mono solvents, including various alcohols, esters, and ketones, over a temperature range of 263.15 to 298.15 K . This dataset is essential for optimizing crystallization, purification, and formulation processes in personal care and cosmetic products, ensuring that WS-27 can be effectively incorporated into a wide variety of solvent-based systems .

Technical Documentation Hub

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